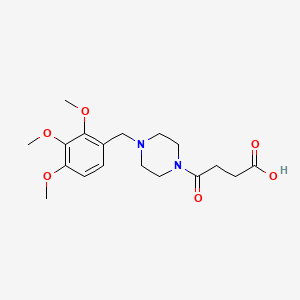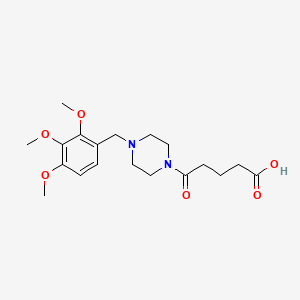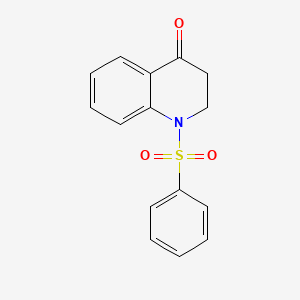![molecular formula C19H14N4O2 B3071474 3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1011397-14-0](/img/structure/B3071474.png)
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Descripción general
Descripción
The compound “3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of compounds known as pyrazolopyridines, which are heterocyclic compounds containing a pyrazole ring fused to a pyridine ring. These types of compounds are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and pyridine rings, followed by various functional group interconversions to introduce the methyl, phenyl, and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a pyrazole ring fused to a pyridine ring, with a phenyl ring and a carboxylic acid group attached. The presence of these functional groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic and polar, while the aromatic rings could contribute to its stability and rigidity .Aplicaciones Científicas De Investigación
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives have been recognized for their versatility as kinase inhibitors due to their ability to interact with kinases via multiple binding modes. These compounds bind to the hinge region of the kinase, forming key interactions within the kinase pocket, which provides potency and selectivity. This makes them valuable scaffolds in the design of kinase inhibitors for therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold is particularly noted for its utility in achieving multiple kinase binding modes, offering advantages in terms of inhibitor activity, physical properties, and synthetic flexibility (Wenglowsky, 2013).
Cytochrome P450 Isoform Inhibition
Research on the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes includes the study of compounds like pyrazolo[3,4-b]pyridine derivatives. These studies are crucial for understanding drug-drug interactions and predicting metabolic pathways in drug development. The selectivity and potency of these inhibitors are critical for deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).
Formation and Fate of Toxicants in Food
Compounds within the pyrazolo[3,4-b]pyridine family have been investigated for their role in the formation of toxicants such as heterocyclic aromatic amines in processed foods. These studies provide insights into the chemical reactions that occur during food processing and storage, contributing to our understanding of food safety and the chemical mechanisms behind the formation of potentially carcinogenic substances (Zamora & Hidalgo, 2015).
Chemistry and Properties of Heterocyclic Compounds
The chemistry and properties of pyrazolo[3,4-b]pyridine and related heterocyclic compounds have been reviewed, highlighting their significance in organic synthesis, catalysis, and potential drug applications. These compounds exhibit a wide range of activities, including anticancer, antibacterial, and anti-inflammatory effects, making them subjects of interest in drug discovery and development (Li et al., 2019).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which share a similar structure with mfcd09473449, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The suzuki–miyaura (sm) cross-coupling reaction, a common process in the synthesis of such compounds, involves the formation of new carbon-carbon bonds through the interaction of palladium with electrophilic and nucleophilic organic groups . This reaction could potentially influence the interaction of MFCD09473449 with its targets.
Biochemical Pathways
It’s known that indole derivatives can influence a wide range of biological and clinical applications . Additionally, the Suzuki–Miyaura coupling reaction, which is involved in the synthesis of such compounds, can lead to the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways .
Pharmacokinetics
The stability of organoboron compounds, which are often used in the synthesis of such compounds, can influence their bioavailability .
Result of Action
Indole derivatives have been shown to possess various biological activities, suggesting that mfcd09473449 could potentially have similar effects .
Action Environment
The stability of organoboron compounds, often used in the synthesis of such compounds, can be influenced by air and moisture .
Direcciones Futuras
Propiedades
IUPAC Name |
3-methyl-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-12-17-15(19(24)25)10-16(13-6-5-9-20-11-13)21-18(17)23(22-12)14-7-3-2-4-8-14/h2-11H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVGNJKOKKXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-phenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)
![6-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071429.png)
![6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071452.png)
![1-(4-Fluorophenyl)-3-methyl-6-(3-pyridyl)pyrazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3071460.png)
![6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071470.png)
![5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071479.png)
![1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071485.png)
![3-methyl-1-(4-methylbenzyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071491.png)
![5-chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071492.png)
![3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071499.png)
![6-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071513.png)